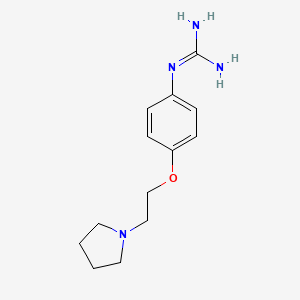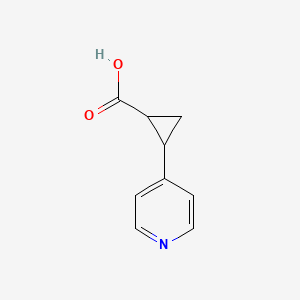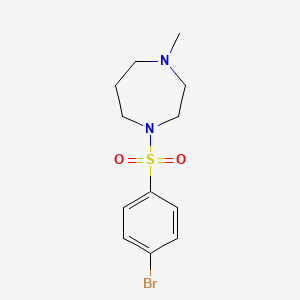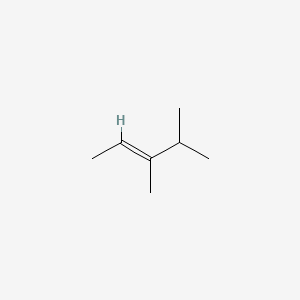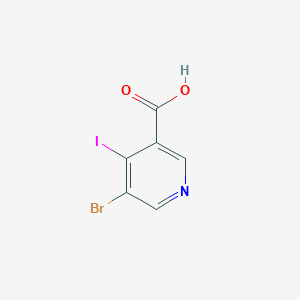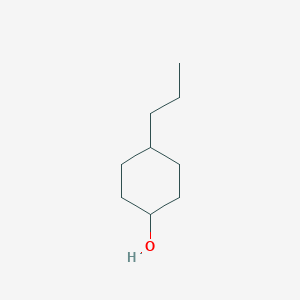
4-Propylcyclohexanol
概要
説明
4-Propylcyclohexanol is a chemical compound that serves as an important intermediate in the synthesis of various materials, including those used in the manufacture of liquid crystal displays. It is characterized by the presence of a propyl group attached to a cyclohexanol ring structure. The compound has been the subject of various studies aiming to develop efficient and green synthetic methods for its production .
Synthesis Analysis
The synthesis of this compound has been achieved through different methods. One study reports the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase. This biocatalytic approach allowed the complete transformation of 4-propylcyclohexanone to the desired alcohol with a high cis/trans ratio and yield, highlighting a potential method for industrial-scale green production . Another method for synthesizing 4-propylcyclohexanone, a precursor to this compound, involved the use of palladium/carbon catalyst under optimized conditions, achieving high conversion and selectivity .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various analytical techniques. For instance, the crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles, which share a similar cyclohexane structure, were determined using X-ray diffraction analysis. These studies provide insights into the conformation and packing of cyclohexane derivatives in the solid state .
Chemical Reactions Analysis
This compound can be involved in various chemical reactions due to its functional alcohol group. For example, it can be used as an intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol. The alcohol group allows for further functionalization and derivatization, which can be utilized in the synthesis of pharmaceuticals and other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds have been studied to some extent. For example, the synthesis of liquid crystalline polymers containing a 4-methyl-cyclohexanone moiety, which is structurally similar to this compound, revealed insights into their mesomorphic properties, solubility, and thermal stability. Such studies are crucial for understanding the behavior of these compounds under various conditions and for their application in materials science .
科学的研究の応用
1. Synthesis and Industrial Applications
4-Propylcyclohexanol serves as an important intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component extensively used in the manufacture of liquid crystal displays. Wu et al. (2022) have developed an efficient method for the synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, offering a potential approach for its green production at an industrial scale (Wu et al., 2022).
2. Hydrodeoxygenation in Biorefineries
In biorefineries, cyclohexanols like this compound are vital for producing polymers, spices, and medicines. A study by Liu et al. (2017) demonstrated the effective hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process showed significant promise in converting biomass into valuable chemicals (Liu et al., 2017).
3. Biocatalysis in Chemical Synthesis
This compound's synthesis also benefits from biocatalytic methods. Ikunaka et al. (2004) explored the use of Galactomyces geotrichum for the selective equatorial hydride delivery, showcasing the potential of biocatalysis in the efficient and selective synthesis of compounds like trans-2-(4-propylcyclohexyl)-1,3-propanediol from this compound (Ikunaka et al., 2004).
4. Catalysis Research
Research in catalysis has also focused on this compound. Hong (2005) reported a new method for synthesizing 4-Propylcyclohexanone, a precursor to this compound, using a palladium/carbon catalyst. This study contributes to the understanding of reaction mechanisms and optimization of conditions for efficient production (Hong, 2005).
5. Application in Environmental Science
In environmental science, the biotransformation of compounds like this compound is of interest. Okamura et al. (2000) investigated the biotransformation of 4-Propylcyclohexanone using anthracnose fungi, highlighting the potential of using fungi for the stereoselective reduction of similar compounds (Okamura et al., 2000).
作用機序
Target of Action
4-Propylcyclohexanol is a chemical compound with the molecular formula C9H18O . .
Biochemical Pathways
This compound is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol . This compound is widely used in the manufacture of liquid crystal displays . The synthesis of cis-4-Propylcyclohexanol involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase .
Result of Action
The primary known use of this compound is as an intermediate in the synthesis of other compounds, particularly trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is used in the manufacture of liquid crystal displays
Safety and Hazards
将来の方向性
The selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts is a potential future direction . This process could lead to the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .
特性
IUPAC Name |
4-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZFPKENDZQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311691 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77866-58-1 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



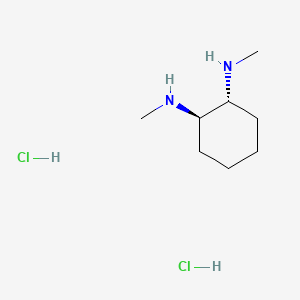
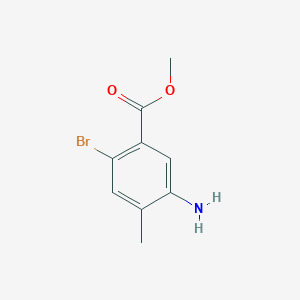
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)
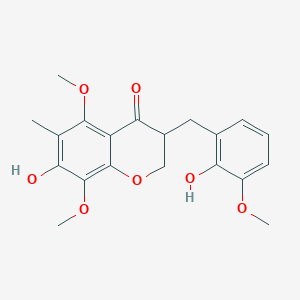
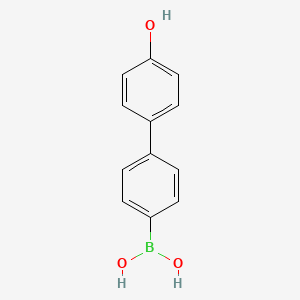


![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)
